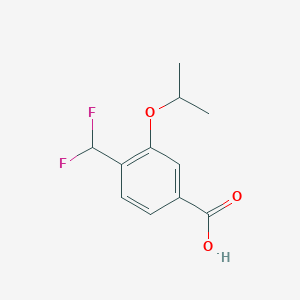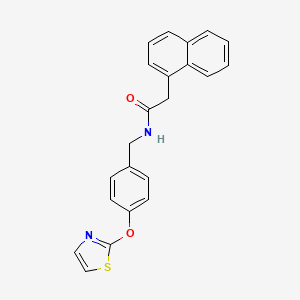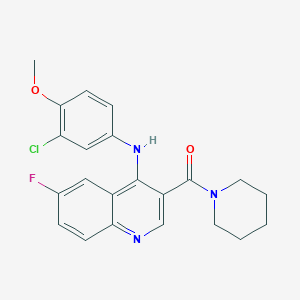![molecular formula C11H20N2 B2616492 1-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]piperazine CAS No. 2350722-30-2](/img/structure/B2616492.png)
1-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]piperazine, also known as BICP, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields of research. BICP belongs to the class of piperazine compounds and is a bicyclic bridged derivative of piperazine.
Scientific Research Applications
Scientific Research Applications
1. Neurological Disorders
Piperazine derivatives, especially those incorporating bicyclic structures, have been investigated for their potential in treating neurological disorders. For instance, certain piperazine derivatives of triazolotriazine have shown potent and selective antagonistic activity on adenosine A2a receptors, which is relevant for the treatment of Parkinson's disease. This is significant because adenosine A2a receptor antagonists can modulate dopamine neurotransmission and potentially offer therapeutic benefits in Parkinson's disease and possibly other neuropsychiatric conditions (Peng et al., 2004).
2. Antibacterial Agents
Piperazine scaffolds have also been evaluated for their antibacterial properties. A study on pyrido(2,3-d)pyrimidine derivatives with piperazine units revealed compounds with significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa. This suggests the potential of bicyclic piperazine derivatives in developing new antibacterial agents (Matsumoto & Minami, 1975).
3. Antidepressant Effects
Certain piperazine derivatives have been studied for their potential antidepressant effects. For example, compounds exhibiting antagonistic activity on 5-HT2A receptors have shown promising results in rodent behavioral assays, indicating the potential use of these derivatives in developing antidepressant medications (Pandey et al., 2010).
4. Antihypertensive Activity
Piperazine-based compounds have been synthesized with the aim of achieving peripheral 5-HT2 antagonism, resulting in potent antihypertensive activity in animal models. This highlights the therapeutic potential of bicyclic piperazine derivatives in treating hypertension (Bogeso et al., 1988).
5. Drug Design and Synthesis
Bicyclic piperazine structures serve as key building blocks in medicinal chemistry, enabling the development of diverse pharmacologically active compounds. Their incorporation into drug molecules can significantly influence the biological activity and pharmacokinetic properties of the resulting compounds (Mordini et al., 2014).
properties
IUPAC Name |
1-[(1R,2S,4S)-2-bicyclo[2.2.1]heptanyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-2-10-7-9(1)8-11(10)13-5-3-12-4-6-13/h9-12H,1-8H2/t9-,10+,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAVOYVMTSPJFK-AXFHLTTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@@H]2N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-bromophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide](/img/structure/B2616412.png)
![2-(3,4-dichlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylonitrile](/img/structure/B2616413.png)




![Ethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]acetate](/img/structure/B2616420.png)
![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid](/img/structure/B2616422.png)

![2-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2616424.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide](/img/structure/B2616425.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)propanamide](/img/structure/B2616428.png)